

Technical Guide: Boc-NH-PEG7-propargyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-NH-PEG7-propargyl*

Cat. No.: *B611226*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and applications of **Boc-NH-PEG7-propargyl**, a key reagent in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Boc-NH-PEG7-propargyl is a heterobifunctional linker composed of a Boc-protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This structure allows for its sequential or direct conjugation to two different molecular entities, making it a versatile tool in chemical biology and medicinal chemistry.

Physicochemical and Computational Data Summary

The following table summarizes the key quantitative data for **Boc-NH-PEG7-propargyl**.

Property	Value	Reference
Molecular Weight	463.56 g/mol	[1][2][3]
Molecular Formula	C ₂₂ H ₄₁ NO ₉	[1][2][3]
CAS Number	2112737-90-1	[1][2][3]
Purity	≥95-97%	[1][3]
Topological Polar Surface Area (TPSA)	102.94 Å ²	[1]
logP	1.2605	[1]
Hydrogen Bond Acceptors	9	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	22	[1]

Applications and Experimental Context

Boc-NH-PEG7-propargyl is primarily utilized as a PEG-based linker in the synthesis of PROTACs.[2][3][4] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2]

The key functionalities of this linker are:

- **Propargyl Group:** This terminal alkyne group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of the linker to a molecule containing an azide group, such as a ligand for a target protein.[2]
- **Boc-Protected Amine:** The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[5] It can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to another molecule, typically a ligand for an E3 ubiquitin ligase, via standard amide bond formation or other amine-reactive chemistries.[5]

- PEG7 Spacer: The polyethylene glycol spacer enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[\[5\]](#)

General Experimental Protocol for PROTAC Synthesis

While specific, validated experimental protocols for the use of **Boc-NH-PEG7-propargyl** are not publicly available and would need to be optimized for specific ligands, a general workflow can be described.

Objective: To synthesize a PROTAC molecule by conjugating a target protein ligand (containing an azide) and an E3 ligase ligand (containing a carboxylic acid) using **Boc-NH-PEG7-propargyl**.

Materials:

- **Boc-NH-PEG7-propargyl**
- Target protein ligand with an azide functional group
- E3 ligase ligand with a carboxylic acid functional group
- Copper(I) catalyst (e.g., copper(I) bromide) and ligand (e.g., TBTA) for CuAAC reaction
- Solvents (e.g., DMF, DMSO)
- Reagents for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane)
- Peptide coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA)
- Purification supplies (e.g., HPLC)

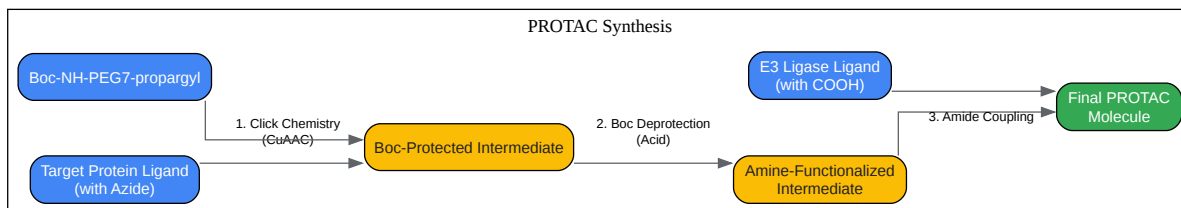
Methodology:

- Click Chemistry Reaction:
 - Dissolve the azide-functionalized target protein ligand and **Boc-NH-PEG7-propargyl** in an appropriate solvent.
 - Add the copper(I) catalyst and ligand to initiate the CuAAC reaction.

- Allow the reaction to proceed until completion, monitoring by an appropriate method (e.g., LC-MS).
- Purify the resulting Boc-protected intermediate.
- Boc Deprotection:
 - Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).
 - Add the deprotection reagent (e.g., trifluoroacetic acid).
 - Stir until the reaction is complete, as monitored by LC-MS.
 - Remove the acid and solvent under vacuum to yield the amine-functionalized intermediate.
- Amide Coupling:
 - Dissolve the amine-functionalized intermediate and the carboxylic acid-functionalized E3 ligase ligand in a polar aprotic solvent (e.g., DMF).
 - Add the peptide coupling reagents and the non-nucleophilic base.
 - Allow the reaction to proceed until amide bond formation is complete.
- Final Purification:
 - Purify the final PROTAC conjugate using a suitable method, such as reverse-phase HPLC, to obtain the high-purity product.

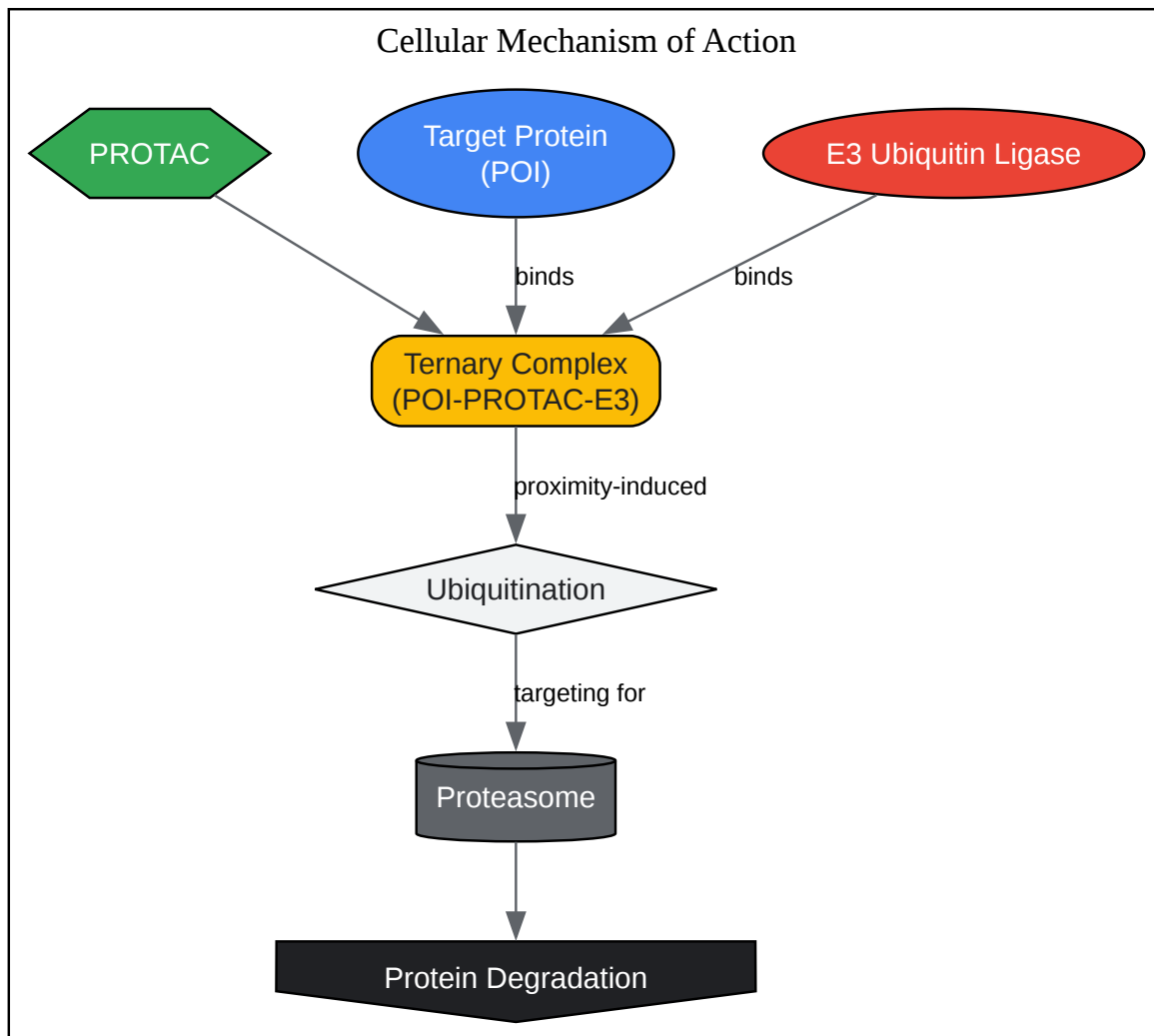
Visualized Workflow and Mechanism of Action

The following diagrams illustrate the general workflow for synthesizing a PROTAC using **Boc-NH-PEG7-propargyl** and the subsequent mechanism of action of the resulting PROTAC.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of a PROTAC molecule.



[Click to download full resolution via product page](#)

Caption: The mechanism of action for a PROTAC molecule within a cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Boc-NH-PEG7-propargyl - CAS:2112737-90-1 - KKL Med Inc. [kklmed.com]
- 4. Boc-NH-PEG7-propargyl - Immunomart [immunomart.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Technical Guide: Boc-NH-PEG7-propargyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611226#boc-nh-peg7-propargyl-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com